molecular formula C10H8INO B1627239 4-Iodo-6-methoxyquinoline CAS No. 876492-00-1

4-Iodo-6-methoxyquinoline

Cat. No.: B1627239
CAS No.: 876492-00-1
M. Wt: 285.08 g/mol
InChI Key: NVLXYZOTINRMRQ-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family. It is characterized by the presence of an iodine atom at the fourth position and a methoxy group at the sixth position on the quinoline ring. This compound has a molecular formula of C10H8INO and a molecular weight of 285.08 g/mol . Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

4-Iodo-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and iodine atom play crucial roles in enhancing the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-6-methoxyquinoline is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-iodo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLXYZOTINRMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590624
Record name 4-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876492-00-1
Record name 4-Iodo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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